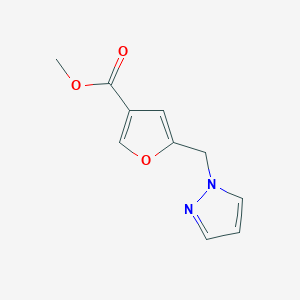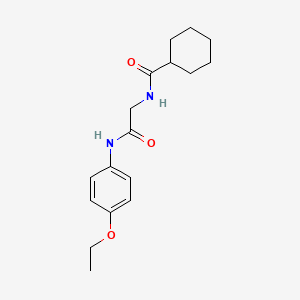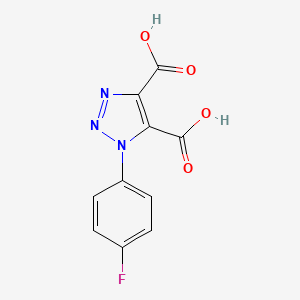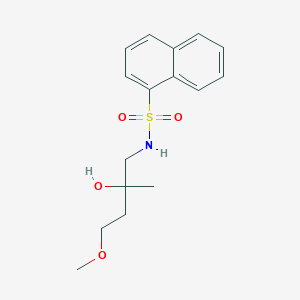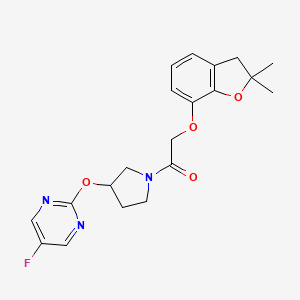
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- The compound has been synthesized and characterized, with its structure confirmed through various spectroscopic techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction. This process highlighted its potential in chemical studies and compound analysis (霍静倩 et al., 2016).
Process Development and Variation
- The relative stereochemistry of similar compounds, including variations of this compound, has been examined, demonstrating its importance in the synthesis of other complex molecules, particularly in the field of pharmaceuticals (M. Butters et al., 2001).
Metabolism Studies
- The compound's analogs have been studied for their metabolism using hepatic microsomal systems, indicating its relevance in pharmacokinetics and drug metabolism research (H. Yoo et al., 2008).
Chemical Stability Analysis
- Stability studies of similar compounds have been conducted, which is crucial for understanding their behavior in various environments, a key aspect in drug formulation and storage (A. S. Koch et al., 1996).
Asymmetric Syntheses
- The compound has been utilized in asymmetric syntheses, contributing to the development of chiral molecules, which is significant in creating specific pharmaceutical agents (A. Katritzky et al., 1999).
Crystal Structure and Characterization
- Detailed crystal structure and characterization studies have been performed, essential for understanding the physical and chemical properties of the compound (Xiaodong Chen et al., 2012).
Impurity Identification in Pharmaceuticals
- The compound's analogs have been identified as impurities in pharmaceuticals, emphasizing the importance of purity analysis in drug manufacturing (Saji Thomas et al., 2012).
Exploration in Pharmacology
- Research into the compound and its derivatives has included studies on their potential anti-inflammatory, analgesic, and anticonvulsant activities, showing its application in the development of new therapeutic agents (E. El-Sawy et al., 2014).
Novel Synthesis Approaches
- New synthesis methods for derivatives of the compound have been developed, contributing to advancements in chemical synthesis techniques (A. F. Tuyun et al., 2018).
Biochemical Interactions and Drug Design
- Studies have explored the interaction of the compound's analogs with biological molecules, aiding in drug design and understanding drug-receptor interactions (M. Govindhan et al., 2017).
Progesterone Receptor Modulation
- Research into similar compounds has examined their role as modulators of the progesterone receptor, indicating potential applications in hormonal therapies and contraception (A. Fensome et al., 2008).
Behavioral and Pharmacological Studies
- Behavioral and pharmacological effects of related compounds have been assessed, providing insights into their potential use in treating eating disorders and other compulsive behaviors (L. Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-20(2)8-13-4-3-5-16(18(13)28-20)26-12-17(25)24-7-6-15(11-24)27-19-22-9-14(21)10-23-19/h3-5,9-10,15H,6-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRVEZIHFILLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=NC=C(C=N4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
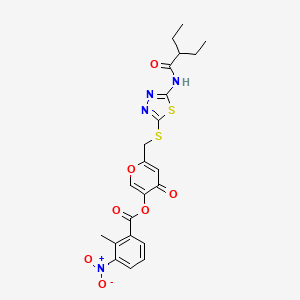
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
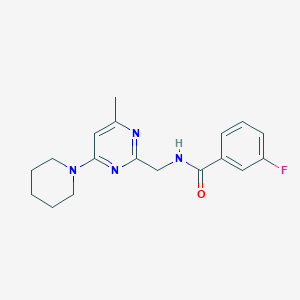
![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)
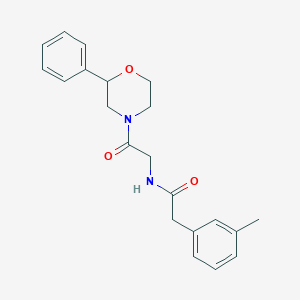
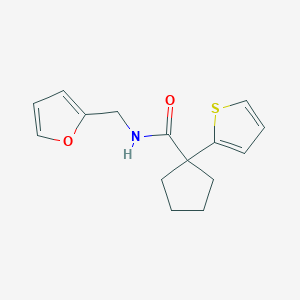
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)
